4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide
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Overview
Description
4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a benzimidazole core with sulfonyl and sulfonamide functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)benzenesulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Formation of Sulfonamide: The final step involves the reaction of the sulfonylated benzimidazole with amines to form the sulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, oxidized sulfonamides, and reduced sulfides .
Scientific Research Applications
4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)benzenesulfonamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
5,6-Dimethyl-1H-benzo[d]imidazole: Shares the benzimidazole core but lacks the sulfonyl and sulfonamide groups.
4-Sulfonylbenzenesulfonamide: Contains the sulfonyl and sulfonamide groups but lacks the benzimidazole core.
Uniqueness: 4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and biological activity .
Biological Activity
4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide (CAS Number: 1648891-88-6) is a compound that belongs to the class of benzenesulfonamides and benzimidazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₅H₁₅N₃O₄S₂. The structure features a benzimidazole moiety, which is known for its significant pharmacological properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In a study evaluating various benzimidazole derivatives, compound 2b exhibited significant apoptotic effects on tumor cells under hypoxic conditions, indicating potential as a hypoxia-selective agent for cancer therapy .
Table 1: Anticancer Activity of Benzimidazole Derivatives
Compound | IC50 (μM) | Cell Line | Effect |
---|---|---|---|
2b | 30.2 ± 1.2 | A549 (lung cancer) | High inhibition |
1a | 40 | A549 | Moderate inhibition |
2a | >100 | A549 | Increased viability |
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have been extensively documented. In a comparative study, several compounds demonstrated varying degrees of effectiveness against common pathogens. For example, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus. This suggests that similar structures could provide a basis for developing new antimicrobial agents.
Table 2: Antimicrobial Activity of Selected Compounds
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
4d | 6.72 | E. coli |
4h | 6.63 | S. aureus |
4a | 6.67 | E. coli |
Anti-inflammatory Activity
The anti-inflammatory effects of benzenesulfonamide derivatives have also been explored. In vivo studies showed that specific compounds significantly inhibited carrageenan-induced paw edema in rats, demonstrating their potential as anti-inflammatory agents .
Table 3: Anti-inflammatory Effects
Compound | Edema Inhibition (%) | Time (h) |
---|---|---|
4a | 94.69 | 1 |
4c | 89.66 | 2 |
4b | 87.83 | 3 |
The mechanism by which these compounds exert their biological effects often involves the modulation of various biochemical pathways:
- Anticancer Mechanism: Induction of apoptosis through caspase activation and modulation of hypoxia-inducible factors.
- Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
- Anti-inflammatory Mechanism: Inhibition of pro-inflammatory cytokines and mediators.
Case Studies
In a notable case study involving the evaluation of benzimidazole derivatives, researchers found that modifications to the sulfonamide group significantly enhanced the anticancer activity against various cell lines . This highlights the importance of structural optimization in developing effective therapeutic agents.
Properties
CAS No. |
606131-22-0 |
---|---|
Molecular Formula |
C15H15N3O4S2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-(5,6-dimethylbenzimidazol-1-yl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C15H15N3O4S2/c1-10-7-14-15(8-11(10)2)18(9-17-14)24(21,22)13-5-3-12(4-6-13)23(16,19)20/h3-9H,1-2H3,(H2,16,19,20) |
InChI Key |
UOEQBMHSNLZZKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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